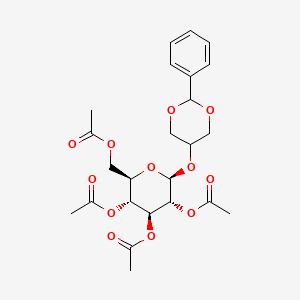
Tebipenem Tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tebipenem tetrahydrate is a novel, broad-spectrum carbapenem antibiotic that is used to treat Gram-positive and Gram-negative bacterial infections. It is a prodrug that is rapidly metabolized in vivo to its active form, tebipenem pivoxil, which has antibacterial activity against a wide range of pathogens, including resistant strains of Pseudomonas aeruginosa, Enterobacter spp., Staphylococcus aureus, and Acinetobacter baumannii. Tebipenem tetrahydrate is the only carbapenem antibiotic that is currently approved in the United States for intravenous administration.
Scientific Research Applications
Treatment of Urinary Tract Infections
Tebipenem Tetrahydrate has been evaluated for its in vitro activity against Enterobacterales clinical isolates causing urinary tract infections in US medical centers . The study found that Tebipenem and Ertapenem were equally potent against E. coli and K. pneumoniae, whereas Ertapenem showed an MIC 8-fold lower than Tebipenem against P. mirabilis .
Oral Transition Therapy
Tebipenem Tetrahydrate is an orally bioavailable carbapenem that is being developed for the treatment of patients with complicated urinary tract infections . It has been evaluated as a potential oral transition therapy from intravenous Ertapenem therapy for the most common uropathogen, Escherichia coli . The transition from intravenous to oral antibiotic therapy has many benefits, including reducing the length of hospital stay, lowering the risk of nosocomial infections, and reducing overall costs .
Treatment of Infections Caused by Extended-Spectrum β-Lactamase-Producing Escherichia coli
Tebipenem Tetrahydrate has been evaluated as a step-down therapy following intravenous Ertapenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli . The study found that the intravenous-to-oral transition regimen reduced bacterial burdens and prevented regrowth .
Inhibition of β‑Lactamase from Mycobacterium tuberculosis
Tebipenem Tetrahydrate is a slow substrate that inhibits the β‑Lactamase from Mycobacterium tuberculosis . This suggests that it could potentially be used in the treatment of tuberculosis.
Mechanism of Action
Target of Action
Tebipenem Tetrahydrate is a broad-spectrum orally-administered antibiotic, from the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs), with the primary target being PBP2 . PBPs are crucial for bacterial cell wall synthesis. By targeting these proteins, Tebipenem Tetrahydrate disrupts the cell wall synthesis process, leading to bacterial cell death.
Mode of Action
Tebipenem Tetrahydrate interacts with its targets, the PBPs, by binding to them and inhibiting their activity . This inhibition prevents the cross-linking of peptidoglycans, which are essential components of the bacterial cell wall. The disruption in the cell wall synthesis leads to osmotic instability and eventually, bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Tebipenem Tetrahydrate is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, Tebipenem Tetrahydrate prevents the formation of peptidoglycan cross-links, an essential process in cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria.
Pharmacokinetics
Tebipenem Tetrahydrate is formulated as the ester Tebipenem pivoxil due to the better absorption and improved bioavailability of this form . It is an orally bioavailable carbapenem prodrug that is rapidly converted to the active moiety, Tebipenem, by enterocytes .
Result of Action
The molecular effect of Tebipenem Tetrahydrate’s action is the inhibition of PBPs, leading to the disruption of bacterial cell wall synthesis . On a cellular level, this results in osmotic instability and ultimately, bacterial cell death coli, Klebsiella pneumoniae, or Proteus spp .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Tebipenem Tetrahydrate involves the reaction of several starting materials through multiple steps of chemical reactions.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid", "1-ethyl-1H-tetrazol-5-ylamine", "Triethylamine", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is reacted with 1-ethyl-1H-tetrazol-5-ylamine in the presence of triethylamine and methanol to form Tebipenem intermediate.", "Step 2: Tebipenem intermediate is treated with hydrogen chloride in methanol to yield Tebipenem hydrochloride.", "Step 3: Tebipenem hydrochloride is reacted with sodium hydroxide in water to form Tebipenem.", "Step 4: Tebipenem is further treated with water to obtain Tebipenem Tetrahydrate." ] } | |
CAS RN |
936010-57-0 |
Molecular Formula |
C₁₆H₂₉N₃O₈S₂ |
Molecular Weight |
455.55 |
synonyms |
(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate; [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)


![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)




